![molecular formula C12H12F3NO B582640 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one CAS No. 159177-91-0](/img/structure/B582640.png)

1-[3-(Trifluoromethyl)phenyl]piperidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

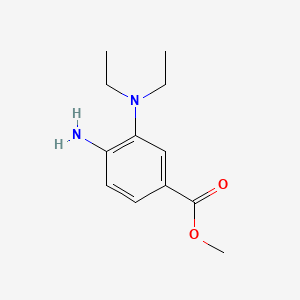

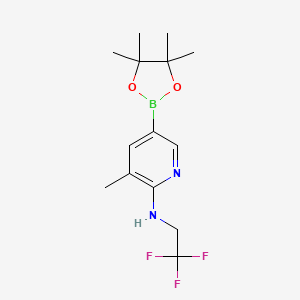

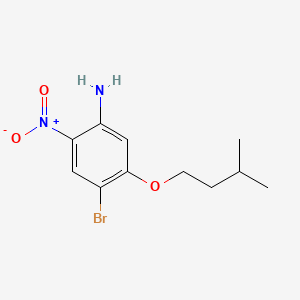

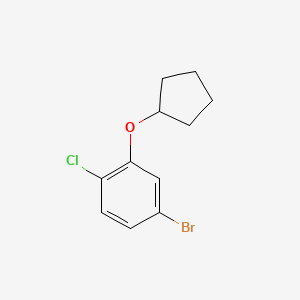

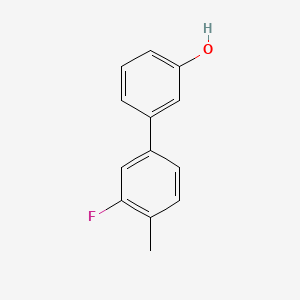

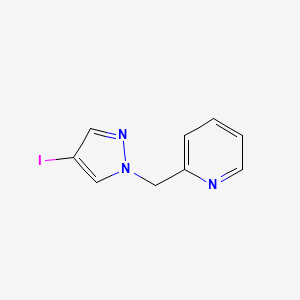

“1-[3-(Trifluoromethyl)phenyl]piperidin-2-one” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . It has a molecular weight of 230.2295 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride gives 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol. Catalytic hydrogenation then removes the benzyl protecting group .Molecular Structure Analysis

The molecular structure of “1-[3-(Trifluoromethyl)phenyl]piperidin-2-one” includes a piperidine ring bound to a phenyl group with a trifluoromethyl group attached .Wissenschaftliche Forschungsanwendungen

Inhibition of Soluble Epoxide Hydrolase : A study by Thalji et al. (2013) discovered 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide as a potent inhibitor of soluble epoxide hydrolase. This compound was effective in vivo and used in disease model studies (Thalji et al., 2013).

Synthesis and Glycosylation in Organic Chemistry : Crich and Vinogradova (2007) worked on synthesizing 6-mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranoside. They discovered that the presence of fluorine atoms affected the stereochemical outcome of glycosylation reactions (Crich & Vinogradova, 2007).

Pharmacological Properties of Piperidine Derivatives : Vardanyan (2018) discussed the synthesis methods, pharmacological properties, and use of various derivatives of piperidine, indicating a broad range of medicinal applications (Vardanyan, 2018).

Structural Characterization in Drug Synthesis : Eckhardt et al. (2020) reported on the crystal and molecular structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product in the synthesis of a new anti-tuberculosis drug candidate (Eckhardt et al., 2020).

Synthesis of Organic Compounds : Liu, Huang, and Zhang (2011) synthesized 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate for the synthesis of Repaglinide, a diabetes medication. They optimized the synthesis process for environmental friendliness and high yield (Liu, Huang, & Zhang, 2011).

NK1 Receptor Antagonist Development : Seabrook et al. (1996) investigated the properties of L-733,060, a novel piperidine ether-based tachykinin NK1 receptor antagonist, demonstrating its potential in therapeutic applications (Seabrook et al., 1996).

Zukünftige Richtungen

While specific future directions for “1-[3-(Trifluoromethyl)phenyl]piperidin-2-one” are not explicitly stated in the literature, research into similar compounds suggests potential areas of interest. For instance, the pharmacological inhibition of SRPKs, which are related to piperidine derivatives, has been suggested as a potential therapeutic strategy for fighting leukemias . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c13-12(14,15)9-4-3-5-10(8-9)16-7-2-1-6-11(16)17/h3-5,8H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAKVXOGCJMJPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697969 |

Source

|

| Record name | 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Trifluoromethyl)phenyl]piperidin-2-one | |

CAS RN |

159177-91-0 |

Source

|

| Record name | 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)

![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)